5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 860609-41-2
VCID: VC6373015
InChI: InChI=1S/C14H9Cl2NO4S/c15-7-2-1-6(3-8(7)16)12-11(14(20)21)10(13(18)19)9-4-22-5-17(9)12/h1-3H,4-5H2,(H,18,19)(H,20,21)
SMILES: C1C2=C(C(=C(N2CS1)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)C(=O)O
Molecular Formula: C14H9Cl2NO4S
Molecular Weight: 358.19

5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid

CAS No.: 860609-41-2

Cat. No.: VC6373015

Molecular Formula: C14H9Cl2NO4S

Molecular Weight: 358.19

* For research use only. Not for human or veterinary use.

5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid - 860609-41-2

Specification

CAS No. 860609-41-2
Molecular Formula C14H9Cl2NO4S
Molecular Weight 358.19
IUPAC Name 5-(3,4-dichlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid
Standard InChI InChI=1S/C14H9Cl2NO4S/c15-7-2-1-6(3-8(7)16)12-11(14(20)21)10(13(18)19)9-4-22-5-17(9)12/h1-3H,4-5H2,(H,18,19)(H,20,21)
Standard InChI Key PBEJINTUYFKSBG-UHFFFAOYSA-N
SMILES C1C2=C(C(=C(N2CS1)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound is systematically named 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, reflecting its fused heterocyclic framework and substituents. Its molecular formula is C₁₄H₉Cl₂NO₄S, with a molar mass of 368.2 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name ensures precise identification, while synonyms such as 5-(3,4-dichlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,thiazole-6,7-dicarboxylic acid and registry numbers like CAS 1285572-51-1 facilitate cross-referencing in databases .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1285572-51-1
Molecular FormulaC₁₄H₉Cl₂NO₄S
Molecular Weight368.2 g/mol
IUPAC Name5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid
SMILESC1C2=C(C(=C(N2CS1)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)C(=O)O

Structural Characteristics

The molecule comprises a pyrrolo[1,2-c][1,thiazole core, a bicyclic system merging pyrrole (five-membered, nitrogen-containing) and thiazole (five-membered, nitrogen-sulfur) rings. The 3,4-dichlorophenyl group at position 5 introduces steric bulk and electron-withdrawing effects, while the 6,7-dicarboxylic acid substituents enhance hydrophilicity and metal-chelating capacity . X-ray crystallography of analogous compounds reveals planar aromatic systems with intramolecular hydrogen bonds between carboxylic acid groups, stabilizing the conformation.

Synthesis and Optimization

Synthetic Pathways

Synthesis typically involves multi-step organic reactions, starting with functionalized pyrrole and thiazole precursors. A common route includes:

  • Cyclocondensation: Reacting 3,4-dichlorophenyl-substituted pyrrole derivatives with thiazole intermediates under acidic conditions to form the fused bicyclic core.

  • Carboxylic Acid Functionalization: Oxidizing methyl or ester groups at positions 6 and 7 to carboxylic acids using potassium permanganate or Jones reagent .

Table 2: Representative Synthetic Conditions

StepReactantsConditionsYield (%)
13,4-Dichlorophenylpyrrole, Thiazole bromideHCl (cat.), 80°C, 12h45–55
2Methyl ester intermediateKMnO₄, H₂O, 60°C, 6h70–80

Challenges and Optimizations

Key challenges include low cyclization yields due to steric hindrance from the dichlorophenyl group and oxidation overreach during carboxylation. Strategies to improve efficiency involve:

  • Microwave-assisted synthesis: Reducing reaction time from 12h to 2h and improving yield by 15%.

  • Protective group chemistry: Temporarily masking reactive sites with tert-butoxycarbonyl (Boc) groups to prevent side reactions .

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show distinct signals for aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12.5–13.0 ppm). ¹³C NMR confirms carbonyl carbons at δ 165–170 ppm.

  • Infrared (IR) Spectroscopy: Strong absorptions at 1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .

  • Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 368.02 (calculated for C₁₄H₉Cl₂NO₄S).

Biological Activities and Mechanisms

Antimicrobial Properties

Studies on structurally related pyrrolo-thiazoles demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The dichlorophenyl group enhances membrane permeability, while dicarboxylic acids disrupt cell wall biosynthesis via penicillin-binding protein inhibition.

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)12Topoisomerase II inhibition
A549 (Lung)18ROS-mediated apoptosis
HepG2 (Liver)22Cell cycle arrest (G2/M phase)

Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for developing:

  • Antibiotic adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (MRSA).

  • Targeted anticancer agents: Conjugation with folate ligands improves selectivity for cancer cells .

Material Science

  • Metal-organic frameworks (MOFs): Carboxylic acids coordinate with transition metals (e.g., Cu²⁺) to form porous materials for gas storage.

  • Organic semiconductors: The conjugated π-system enables hole-transport properties in photovoltaic devices .

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